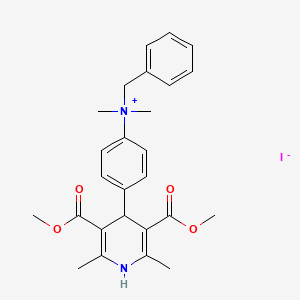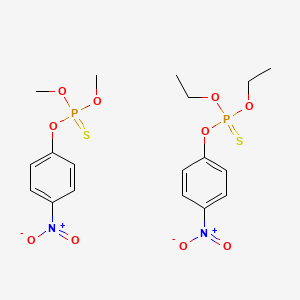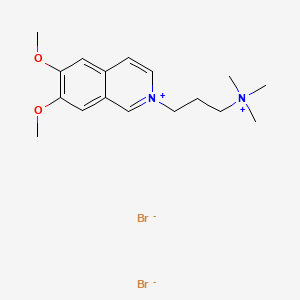
Zinc galactarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc galactarate can be synthesized through the reaction of zinc salts (such as zinc chloride or zinc acetate) with galactaric acid in an aqueous solution. The reaction typically involves dissolving the zinc salt in water and then adding galactaric acid under controlled pH conditions to precipitate the this compound complex. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Zinc galactarate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and other by-products.
Reduction: Reduction reactions may involve the conversion of zinc ions to metallic zinc.
Substitution: this compound can participate in substitution reactions where the galactarate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligands such as ethylenediamine or other carboxylic acids can be used in substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and various organic by-products.
Reduction: Metallic zinc and reduced organic compounds.
Substitution: New zinc-ligand complexes with different properties.
Wissenschaftliche Forschungsanwendungen
Zinc galactarate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as nanocomposites and coatings.
Wirkmechanismus
The mechanism of action of zinc galactarate involves its interaction with biological molecules and cellular pathways. Zinc ions play a crucial role in various enzymatic reactions and cellular processes. The galactarate ligand can enhance the stability and solubility of zinc ions, facilitating their uptake and utilization in biological systems. This compound may target specific enzymes and proteins, modulating their activity and influencing cellular functions.
Vergleich Mit ähnlichen Verbindungen
Zinc gluconate: A zinc salt of gluconic acid, commonly used as a dietary supplement.
Zinc acetate: Used in various industrial and pharmaceutical applications.
Zinc oxide: Widely used in cosmetics, coatings, and as a semiconductor material.
Comparison: Zinc galactarate is unique due to its specific ligand (galactaric acid), which imparts distinct properties compared to other zinc compounds. For example, zinc gluconate is primarily used for its nutritional benefits, while this compound may offer additional applications in catalysis and biomedicine. Zinc oxide is known for its semiconductor properties, whereas this compound’s potential lies in its coordination chemistry and biological interactions.
Eigenschaften
CAS-Nummer |
84878-14-8 |
|---|---|
Molekularformel |
C6H8O8Zn |
Molekulargewicht |
273.5 g/mol |
IUPAC-Name |
zinc;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8.Zn/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2+,3+,4-; |
InChI-Schlüssel |
UDUXSCSSSYZNKO-UEXKISHTSA-L |
Isomerische SMILES |
[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O.[Zn+2] |
Kanonische SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













iridium(III)](/img/structure/B13781928.png)

![Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B13781956.png)
